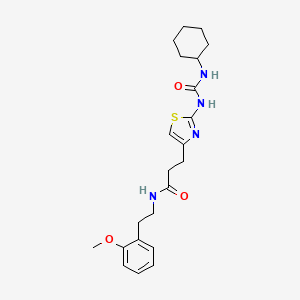

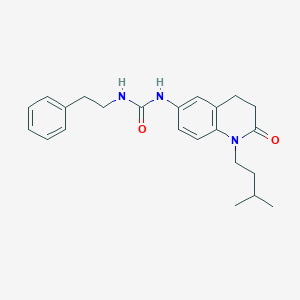

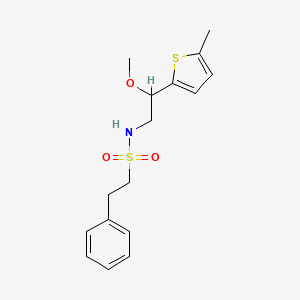

3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2-methoxyphenethyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2-methoxyphenethyl)propanamide" is a heterocyclic molecule that is likely to exhibit biological activity due to the presence of a thiazole ring and ureido linkage. While the specific papers provided do not directly discuss this compound, they do provide insights into similar heterocyclic compounds and their biological activities. For instance, heterocyclic glucocorticoid receptor modulators with a thiazol core have been described, indicating the importance of the thiazol ring in binding to biological receptors . Additionally, the synthesis and biological activities of various heterocyclic compounds, including their structural and spectral analysis, have been reported .

Synthesis Analysis

The synthesis of heterocyclic compounds often involves the formation of amide bonds and the introduction of various substituents to achieve desired biological activities. For example, the synthesis of glucocorticoid receptor modulators involves the combination of a 2,2-dimethyl-3-phenyl propanamide core with a thiazol moiety . Similarly, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives involves multiple steps, including esterification, hydrazide formation, and cyclization . These methods could provide insights into the potential synthetic routes for the compound .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial for their biological activity. The crystal structure of a related compound, N-(7-chloro-5-ethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, was determined using X-ray diffraction, which provided detailed information about its geometry . Such structural analyses are essential for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds is influenced by their functional groups. For instance, the presence of a dimethylamino group can facilitate the formation of metal complexes, as seen in the bivalent transition metal complexes of a propanamide derivative . The ureido and thiazol groups in the compound of interest suggest that it may also form complexes with metals or undergo reactions typical of amides and heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds, such as solubility, melting point, and molar conductance, are important for their practical applications. The molar conductance and magnetic susceptibility of metal complexes derived from a propanamide derivative were measured, providing insights into their physical properties . These properties, along with biological activities such as antimicrobial and herbicidal activities, are key factors in the development of new pharmaceuticals and agrochemicals .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

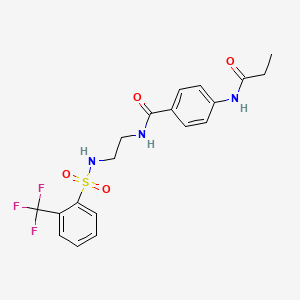

The chemical compound 3-(2-(3-Cyclohexylureido)thiazol-4-yl)-N-(2-methoxyphenethyl)propanamide, due to its complex structure, is likely to have been synthesized and characterized using a variety of methods, including UV–visible, FT-IR, 1H NMR, 13C NMR, and mass spectrometry. These techniques help in understanding the compound's photophysical and photochemical properties, which are crucial for applications in fields such as photodynamic therapy. For instance, compounds with similar structures have been synthesized and characterized, indicating potential in photodynamic therapy applications due to their good fluorescence properties and high singlet oxygen quantum yield, essential for Type II mechanisms in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antioxidant and Anticancer Activity

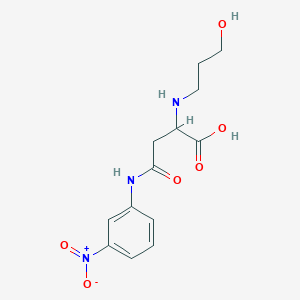

Research on derivatives of compounds with similar structures has shown promising antioxidant and anticancer activities. For example, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have exhibited significant antioxidant activity, even outperforming known antioxidants like ascorbic acid. Moreover, these compounds have demonstrated cytotoxicity against specific cancer cell lines, suggesting potential for therapeutic applications (Tumosienė et al., 2020).

Antimicrobial Activity

Compounds incorporating thiazole moieties have been synthesized and evaluated for their antimicrobial activity. For example, novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives have shown significant antibacterial and anticandidal effects against various strains, indicating the potential of such compounds in developing new antimicrobial agents (Dawbaa et al., 2021).

Enzyme Inhibition

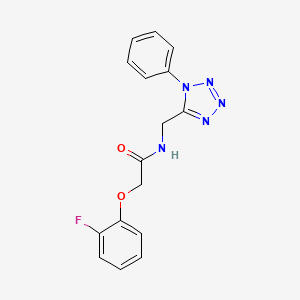

Bi-heterocyclic propanamides have been synthesized and evaluated for their urease inhibitory potential, showing promising activity. This suggests that compounds like 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2-methoxyphenethyl)propanamide could serve as leads for developing urease inhibitors, potentially useful in treating conditions related to urease activity, such as certain types of ulcers and infections (Abbasi et al., 2020).

Propiedades

IUPAC Name |

3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-[2-(2-methoxyphenyl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O3S/c1-29-19-10-6-5-7-16(19)13-14-23-20(27)12-11-18-15-30-22(25-18)26-21(28)24-17-8-3-2-4-9-17/h5-7,10,15,17H,2-4,8-9,11-14H2,1H3,(H,23,27)(H2,24,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXQDEKCHPDWRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2-methoxyphenethyl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-ethyl-7-hydroxychromen-2-one](/img/structure/B2500026.png)

![(2Z)-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2500029.png)

![2,2-dichloro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide](/img/structure/B2500030.png)

![2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol](/img/structure/B2500035.png)

![Ethyl 2-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)acetate](/img/structure/B2500036.png)

![2-(2',5'-Dioxospiro[chromane-4,4'-imidazolidin]-1'-yl)acetic acid](/img/structure/B2500037.png)